5-Amino-4-fluoro-1-methylindolin-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
5-amino-4-fluoro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4,11H2,1H3 |
InChI Key |
UNEZQHCOICDRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2F)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 4 Fluoro 1 Methylindolin 2 One
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 5-Amino-4-fluoro-1-methylindolin-2-one reveals several potential synthetic pathways. The core indolin-2-one structure can be disconnected through the C-N bond of the lactam and the C2-C3 bond. A primary disconnection across the amide bond suggests a substituted 2-aminophenylacetic acid derivative as a key precursor. Further disconnection of the C-N bond of the aniline (B41778) nitrogen points towards a suitably substituted benzene (B151609) ring.
The N-methylation can be envisioned as a late-stage functionalization or introduced on an earlier intermediate. The fluoro and amino groups on the aromatic ring are key features that can be introduced at various stages of the synthesis, either on the starting benzene derivative or on a pre-formed indolin-2-one core, although the latter can be challenging due to regioselectivity issues. A plausible retrosynthetic route involves the cyclization of a 2-halo-N-methyl-N-(substituted phenyl)acetamide derivative.
Classical Approaches to Indolin-2-one Synthesis
Classical methods for the synthesis of the indolin-2-one core often involve the cyclization of substituted phenylacetic acid or aniline derivatives. While the Fischer indole (B1671886) synthesis is primarily for indoles, modifications can be adapted for oxindole (B195798) synthesis. For instance, the Brunner synthesis, a variation of the Fischer synthesis, utilizes N-acyl-N-arylhydrazines which upon treatment with a base can yield oxindoles.
Another classical approach involves the intramolecular cyclization of α-haloacetanilides, known as the Stolle synthesis. In the context of this compound, this would involve the synthesis of a 2-chloro-N-(4-amino-5-fluorophenyl)-N-methylacetamide precursor. The challenge in this approach lies in the synthesis of the appropriately substituted aniline starting material.
| Classical Synthesis Adaptation | Key Precursor | Reaction Type |
| Brunner Synthesis Adaptation | N-(4-amino-5-fluorophenyl)-N-methylhydrazine | Base-mediated cyclization |
| Stolle Synthesis | 2-chloro-N-(4-amino-5-fluorophenyl)-N-methylacetamide | Lewis acid-catalyzed cyclization |
The introduction of fluoro and amino groups onto the aromatic ring requires careful strategic planning to ensure correct regiochemistry.
Fluorine Introduction: Fluorine can be introduced early in the synthesis on a benzene derivative using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). Alternatively, a Sandmeyer-type reaction on an appropriately positioned amino group (diazotization followed by treatment with a fluoride (B91410) source like hexafluorophosphate) can be employed.
Amino Group Introduction: The amino group can be introduced via nitration followed by reduction. The directing effects of the existing substituents must be considered to achieve the desired 5-amino substitution pattern. For instance, starting with a 3-fluoroaniline, nitration would likely be directed to the positions ortho and para to the amino group. Subsequent protection of the amino group and further functionalization would be necessary. Alternatively, the amino group can be introduced from a nitro precursor at a late stage of the synthesis to avoid interference with other reagents.
Modern Synthetic Strategies for this compound
Modern synthetic chemistry offers more efficient and selective methods for the construction of complex molecules like this compound.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the formation of the C-N bond in the indolin-2-one ring. For example, an intramolecular Buchwald-Hartwig cyclization of a 2-bromo-N-(4-amino-5-fluorophenyl)-N-methylacetamide could be a viable route. Copper-catalyzed reactions are also known for the synthesis of N-arylated compounds and could be adapted for the cyclization step. nih.gov
Organocatalysis provides a metal-free alternative for the synthesis of chiral indolin-2-ones. While the target molecule is not chiral at the C3 position, organocatalytic methods could be employed for the synthesis of substituted precursors with high stereocontrol if desired for other analogs.
| Modern Catalytic Strategy | Catalyst Type | Key Transformation |
| Buchwald-Hartwig Cyclization | Palladium-based | Intramolecular C-N bond formation |
| Copper-Catalyzed Amination | Copper-based | Intramolecular C-N bond formation |
Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, several green approaches could be considered.
Mechanochemistry: Performing reactions in a ball mill with minimal or no solvent can significantly reduce waste. The cyclization step to form the indolin-2-one ring could potentially be achieved under mechanochemical conditions.
Solvent-Free Reactions: Heating a mixture of the reactants without a solvent can also be a greener alternative, provided the substrates are thermally stable.
Catalytic Efficiency: The use of highly efficient catalysts, as discussed in the previous section, is inherently a green approach as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions.
The development of a truly green synthesis for this compound would likely involve a combination of these strategies, such as a catalytic, one-pot reaction sequence performed under solvent-free conditions.
Stereoselective and Regioselective Synthesis
No specific methods for the stereoselective or regioselective synthesis of this compound were found in the reviewed literature.
Optimization of Reaction Conditions and Yields
Data regarding the optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—to improve the yield of this compound are not available, as no established synthesis was identified.
Scale-Up Considerations for Laboratory to Preparative Synthesis
No literature discussing the transition from laboratory-scale synthesis to preparative or industrial-scale production of this compound could be located.
Chemical Reactivity and Transformation of 5 Amino 4 Fluoro 1 Methylindolin 2 One
Reactions Involving the Aromatic Amino Group
The presence of a primary aromatic amino group at the C-5 position of the indolin-2-one ring system makes this site a focal point for a variety of chemical modifications. These transformations are crucial for the synthesis of more complex molecules, as demonstrated in the patent literature where this compound serves as a key intermediate.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the 5-amino group allows it to readily participate in acylation, alkylation, and arylation reactions. These reactions are fundamental in medicinal chemistry for the construction of diverse molecular architectures. A notable example of the reactivity of 5-Amino-4-fluoro-1-methylindolin-2-one is its use as a starting material in the synthesis of complex heterocyclic compounds.
In a specific application, this compound is reacted with 3-(1-methyl-6-(((3R,4R)-3-methylpiperidin-4-yl)amino)-1H-indazol-3-yl)piperidine-2,6-dione. nih.gov This transformation highlights the ability of the amino group to act as a nucleophile in a coupling reaction, likely a form of arylation or a related condensation, to form a more elaborate molecular structure. While the precise conditions for this specific reaction are part of proprietary patent information, it underscores the synthetic utility of the amino moiety for creating new carbon-nitrogen bonds.
The general reactivity of aromatic amines suggests that this compound would be amenable to standard acylation conditions, for instance, reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation could be achieved with alkyl halides, and arylation through various cross-coupling methodologies.
Table 1: Representative Reaction of the Aromatic Amino Group
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | 3-(1-methyl-6-(((3R,4R)-3-methylpiperidin-4-yl)amino)-1H-indazol-3-yl)piperidine-2,6-dione | Complex heterocyclic compound via likely arylation/condensation | nih.gov |
Diazotization and Subsequent Transformations
Condensation Reactions with Carbonyl Compounds
Specific examples of condensation reactions between this compound and carbonyl compounds are not explicitly detailed in the available scientific literature. Nevertheless, primary aromatic amines are known to react with aldehydes and ketones to form imines (Schiff bases) under appropriate conditions, typically involving acid catalysis and removal of water. It is therefore plausible that this compound could undergo such condensation reactions.
Reactions of the Indolin-2-one Lactam Moiety
The indolin-2-one core, featuring a lactam (a cyclic amide), also presents opportunities for chemical modification, although these are generally less explored for this specific molecule compared to the reactions of the amino group.
Electrophilic Aromatic Substitution on the Fluorinated Ring
The synthesis of this compound itself involves an electrophilic aromatic substitution reaction. The precursor, 4-fluoro-1-methylindolin-2-one (B12342687), undergoes nitration at the 5-position. Specifically, treatment of 4-fluoro-1-methylindolin-2-one with a mixture of nitric acid and sulfuric acid at low temperatures (-30 °C to 0 °C) yields 4-fluoro-1-methyl-5-nitroindolin-2-one. nih.gov This nitro derivative is then reduced to the target 5-amino compound, for example, through catalytic hydrogenation using palladium on carbon. nih.gov
This nitration reaction demonstrates that the benzene (B151609) ring of the indolin-2-one system is susceptible to electrophilic attack. The position of nitration is directed by the existing substituents. The fluorine at position 4 is an ortho, para-director, and the lactam moiety also influences the regioselectivity.
Table 2: Synthesis of this compound via Electrophilic Aromatic Substitution
| Starting Material | Reagents | Intermediate Product | Final Product | Reference |
| 4-Fluoro-1-methylindolin-2-one | 1. Nitric acid, Sulfuric acid2. Palladium on carbon, Hydrogen | 4-Fluoro-1-methyl-5-nitroindolin-2-one | This compound | nih.gov |
Ring-Opening and Ring-Expansion Reactions
There is no specific information in the reviewed literature concerning the ring-opening or ring-expansion reactions of this compound. In general, the lactam ring of indolin-2-ones can be cleaved under strong acidic or basic conditions, leading to the corresponding amino acid derivatives. Ring-expansion reactions of indolin-2-one systems to form quinoline (B57606) or other heterocyclic structures have also been reported, but these are typically substrate-specific and depend on the nature of the substituents and the reaction conditions. The influence of the fluoro and amino substituents on such reactions for the title compound has not been documented.
Functionalization at the C3-Position of the Indolin-2-one Ring
The C3-position of the indolin-2-one ring is a nucleophilic center, rendered acidic by the adjacent carbonyl group. This characteristic allows for a variety of functionalization reactions, primarily through the formation of an enolate intermediate.
Alkylation and Arylation Reactions: The methylene (B1212753) group at the C3-position can be deprotonated by a suitable base to form an enolate, which can then react with various electrophiles. Alkylation with alkyl halides or arylation through cross-coupling reactions are common strategies to introduce substituents at this position. For instance, in related indolin-2-one systems, bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed to facilitate these transformations.
Condensation Reactions: The active methylene group at C3 readily participates in condensation reactions with aldehydes and ketones, typically under basic or acidic conditions. This reaction, often a Knoevenagel-type condensation, leads to the formation of 3-substituted-ylideneindolin-2-ones. These products are valuable as they introduce a carbon-carbon double bond, which can be further functionalized. A variety of aromatic and heterocyclic aldehydes have been successfully condensed with substituted indolin-2-ones, demonstrating the versatility of this approach. acs.orgnih.govnih.gov
Chemoselectivity in Multi-Functionalized Systems
The presence of multiple reactive sites in this compound—the C3-methylene, the aromatic amino group, and the lactam nitrogen—necessitates careful consideration of chemoselectivity in its reactions.
The relative reactivity of these sites depends on the reaction conditions and the nature of the reagents. For instance, acylation reactions could potentially occur at the C3-position (C-acylation) or the 5-amino group (N-acylation). The outcome is often dictated by the choice of solvent, base, and acylating agent. In many cases, the amino group is more nucleophilic and will react preferentially under neutral or slightly basic conditions. To achieve C3-functionalization, it is often necessary to protect the amino group beforehand.
Similarly, the lactam N-H in related unsubstituted indolin-2-ones can also be a site for reaction. However, in the target molecule, this position is already substituted with a methyl group, thus simplifying the chemoselectivity profile by precluding reactions at N1.
Derivatization Chemistry for Structural Diversification
The structural framework of this compound offers several avenues for derivatization to generate a library of analogues with diverse properties.
Modification of the Amino Group: The 5-amino group is a key handle for derivatization. It can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Functionalization of the Aromatic Ring: While the existing substituents (amino and fluoro) direct the regioselectivity of further electrophilic aromatic substitution, this remains a viable strategy for introducing additional groups onto the benzene ring.
Transformations of C3-Substituents: As discussed in section 3.2.3, the introduction of functional groups at the C3-position opens up further possibilities for derivatization. For example, the double bond in 3-ylidene derivatives can be reduced or undergo cycloaddition reactions.
Reaction Mechanism Investigations for Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the key transformations of indolin-2-ones, several mechanistic pathways have been proposed and studied.
C3-Alkylation/Arylation: The mechanism typically involves the formation of an enolate at the C3-position through deprotonation by a base. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or participating in a catalytic cycle for cross-coupling reactions.
Knoevenagel Condensation: The condensation reaction at the C3-position with aldehydes or ketones is believed to proceed through an initial aldol-type addition to the carbonyl group, followed by dehydration to form the α,β-unsaturated product. The reaction can be catalyzed by either a base, which generates the enolate, or an acid, which activates the carbonyl group of the aldehyde or ketone.
Palladium-Catalyzed Reactions: In more complex derivatizations, palladium-catalyzed cross-coupling reactions are often employed. These reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst play a critical role in the efficiency and selectivity of these transformations.
Advanced Spectroscopic and Structural Characterization of 5 Amino 4 Fluoro 1 Methylindolin 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for elucidating the precise structure of 5-Amino-4-fluoro-1-methylindolin-2-one in solution. By employing a combination of one-dimensional and two-dimensional NMR techniques, the connectivity and spatial relationships of the atoms within the molecule can be determined with high accuracy.
1D (¹H, ¹³C, ¹⁹F) and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
The structural assessment of indolin-2-one derivatives is heavily reliant on NMR spectroscopy. researchgate.net For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons at the C3 position, the N-methyl protons, and the amino group protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group should appear as a singlet, while the C3 methylene protons would also present as a singlet.
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon (C2) is expected to resonate significantly downfield. Aromatic carbons will appear in the typical range, with their chemical shifts influenced by the amino, fluoro, and lactam functionalities. The fluorine substitution is anticipated to directly influence the chemical shifts of adjacent carbon atoms through one-bond and two-bond C-F coupling constants.
Two-dimensional NMR techniques are critical for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is instrumental in identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the N-methyl protons to the C2 (carbonyl) and C7a carbons would be expected.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on known chemical shifts of similar substituted indolin-2-one structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| N1-CH₃ | ~3.2 (s) | ~26.0 | C2, C7a |
| C3-H₂ | ~3.5 (s) | ~36.0 | C2, C3a, C4, C7a |
| C4 | - | ~115.0 (d, ¹JCF ≈ 250 Hz) | C3-H₂, C6-H |
| C5 | - | ~130.0 | C6-H, NH₂ |
| C6-H | ~6.8 (d) | ~110.0 | C4, C5, C7a |
| C7-H | ~7.0 (d) | ~125.0 | C5, C3a |
| C2 (C=O) | - | ~175.0 | N1-CH₃, C3-H₂ |
| C3a | - | ~128.0 | C3-H₂, C7-H |
| C7a | - | ~145.0 | N1-CH₃, C6-H, C7-H |
| C5-NH₂ | ~4.5 (br s) | - | C5, C6-H |
d = doublet, s = singlet, br s = broad singlet. Coupling constants (J) are given in Hz.
Advanced Fluorine NMR Studies
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. alfa-chemistry.com
Furthermore, the coupling of the fluorine atom to neighboring protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information. These coupling constants can be accurately measured from both the ¹H and ¹³C spectra, as well as through heteronuclear correlation experiments like ¹H-¹⁹F HETCOR. The magnitude of these coupling constants is indicative of the through-bond distance between the coupled nuclei. huji.ac.il Advanced techniques, such as fluorine-observe, proton-decouple experiments, can simplify the spectrum and allow for precise chemical shift determination.
Single-Crystal X-ray Diffraction Analysis
Elucidation of Molecular Geometry and Conformation
For a derivative of this compound, X-ray diffraction would confirm the planarity of the indolin-2-one ring system. Analysis of a related structure, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, shows that the five- and six-membered rings of the indole (B1671886) group are nearly coplanar. researchgate.netnih.gov Similar planarity would be expected for the title compound.
The analysis would provide precise bond lengths and angles. For instance, the C=O bond of the lactam would be expected to be around 1.23 Å, and the C-F bond length would be approximately 1.35 Å. The bond angles within the aromatic ring would be close to 120°, with some distortion due to the fused five-membered ring and the substituents.
Table 2: Exemplary Crystallographic Data for a Related 1-Methylindolin-2-one Derivative (Data from methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate for illustrative purposes) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.6814 (7) |
| b (Å) | 5.6106 (4) |
| c (Å) | 16.5299 (11) |
| β (°) | 108.713 (2) |
| Volume (ų) | 1026.09 (12) |
| Z | 4 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, the amino group (N-H) and the carbonyl group (C=O) are capable of forming strong intermolecular hydrogen bonds, which would likely be a dominant feature of the crystal packing, often leading to the formation of dimers or chains. nih.gov
Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to play a role in stabilizing the crystal structure. nih.gov The presence of the fluorine atom also introduces the possibility of C-H···F interactions or, in some cases, halogen bonding, further influencing the supramolecular architecture. The analysis of these weak interactions is crucial for understanding the solid-state properties of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉FN₂O), the calculated exact mass of the molecular ion [M]⁺ would be precisely measured to within a few parts per million, confirming its elemental composition.
Upon ionization, the molecule can undergo fragmentation, and the analysis of these fragments provides further structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways could involve the loss of CO, cleavage of the N-methyl group, or rearrangements within the indolinone core. The presence of fluorine can influence the fragmentation pathways, and characteristic ions containing fluorine can be observed. miamioh.edu
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Potential Fragment Loss |
| [M+H]⁺ | 181.0771 | - |
| [M-CH₃]⁺ | 166.0540 | Loss of methyl radical |
| [M-CO]⁺ | 153.0822 | Loss of carbon monoxide |
| [M-CO-CH₃]⁺ | 138.0591 | Loss of CO and methyl radical |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
The structure of this compound comprises a substituted benzene (B151609) ring, a lactam (cyclic amide) ring, an amino group (-NH₂), a fluorine atom, and a methyl group (-CH₃). Each of these moieties exhibits characteristic vibrational frequencies.
Expected FT-IR and Raman Spectral Features:
N-H Vibrations: The amino group is expected to show symmetric and asymmetric stretching vibrations (ν(N-H)) in the region of 3500-3300 cm⁻¹. The N-H bending vibration (δ(N-H)) typically appears around 1650-1580 cm⁻¹.
C=O Vibrations: The carbonyl group of the lactam ring will produce a strong, characteristic stretching vibration (ν(C=O)) in the FT-IR spectrum, generally in the range of 1700-1650 cm⁻¹. The exact position can be influenced by ring strain and electronic effects of the substituents.
C-N Vibrations: The C-N stretching vibrations (ν(C-N)) of the aromatic amine and the lactam are expected in the 1350-1250 cm⁻¹ region.
Aromatic C=C and C-H Vibrations: The stretching vibrations of the C=C bonds within the benzene ring typically occur in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching (ν(C-H)) is anticipated above 3000 cm⁻¹, while out-of-plane C-H bending (γ(C-H)) vibrations, which are often sensitive to the substitution pattern, appear in the 900-690 cm⁻¹ range.
C-F Vibrations: The C-F stretching vibration (ν(C-F)) is expected to produce a strong absorption in the 1250-1020 cm⁻¹ region.
C-H Vibrations (Methyl Group): The methyl group attached to the nitrogen atom will exhibit symmetric and asymmetric stretching vibrations (ν(C-H)) around 2975-2850 cm⁻¹ and bending vibrations (δ(C-H)) in the 1470-1370 cm⁻¹ range.
The complementary nature of FT-IR and Raman spectroscopy is crucial. While polar bonds like C=O and N-H tend to show strong absorptions in the IR spectrum, non-polar bonds such as C=C in the aromatic ring often yield strong signals in the Raman spectrum. A combined analysis would provide a more complete vibrational profile of the molecule.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
| Amino (-NH₂) | Asymmetric Stretch | 3500 - 3400 | Medium-Strong | Weak |
| Amino (-NH₂) | Symmetric Stretch | 3400 - 3300 | Medium | Weak |
| Amino (-NH₂) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong | Weak |
| Lactam (C=O) | Stretch | 1700 - 1650 | Strong | Medium |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium-Variable | Strong |
| Methyl (-CH₃) | Asymmetric Stretch | ~2960 | Medium | Medium |
| Methyl (-CH₃) | Symmetric Stretch | ~2870 | Medium | Medium |
| Methyl (-CH₃) | Asymmetric Bending | ~1460 | Medium | Medium |
| Methyl (-CH₃) | Symmetric Bending | ~1375 | Medium | Medium |
| Aryl C-N | Stretch | 1350 - 1250 | Medium-Strong | Variable |
| C-F | Stretch | 1250 - 1020 | Strong | Weak |
| Aromatic C-H | Out-of-plane Bend | 900 - 690 | Strong | Weak |
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system.
The core chromophore is the substituted indolin-2-one system. The presence of an amino group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted indolin-2-one, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The fluorine atom, being an electron-withdrawing group, might induce a slight hypsochromic (blue) shift or have a more complex effect on the electronic structure.
Expected UV-Vis Absorption Features:
π → π* Transitions: Strong absorption bands are anticipated in the UV region, likely between 200 and 400 nm. These transitions arise from the promotion of electrons within the π-system of the benzene ring and the conjugated lactam moiety. The spectrum would likely exhibit multiple bands corresponding to different electronic transitions within the aromatic and heterocyclic ring system.
n → π* Transitions: A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, might be observed at a longer wavelength, potentially overlapping with the stronger π → π* bands.
Solvatochromism, the change in the position of absorption bands with the polarity of the solvent, could also be a significant feature. More polar solvents are likely to stabilize the excited state to a different extent than the ground state, leading to shifts in λmax.
Photophysical Characterization:
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | ~230 - 250 | 10,000 - 30,000 |
| π → π | ~280 - 320 | 5,000 - 15,000 |
| n → π* | ~340 - 380 | < 1,000 |
Note: The data presented in these tables are hypothetical and based on the analysis of similar chemical structures. They serve as a predictive guide for experimental investigation.
Computational and Theoretical Analysis of this compound
Following a comprehensive search for dedicated computational and theoretical studies on the specific chemical compound this compound, it has been determined that detailed research findings and data tables for the requested analyses are not available in the public domain.
While computational chemistry and theoretical studies, including Density Functional Theory (DFT) calculations, are widely used to investigate the properties of novel compounds, specific scholarly articles or database entries containing the following for this compound could not be located:
Quantum Chemical Calculations: No specific data on geometry optimization, electronic structure, Frontier Molecular Orbital (FMO) analysis (including HOMO-LUMO gaps), or Molecular Electrostatic Potential (MEP) mapping.
Predicted Spectroscopic Parameters: No published theoretical predictions for NMR chemical shifts or vibrational frequencies.
Reaction Pathway and Transition State Analysis: No available calculations detailing reaction pathways or transition states involving this molecule.
Structure-Reactivity Relationship Modeling: No specific quantitative structure-activity relationship (QSAR) or other modeling studies were found.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with the required data tables and detailed research findings as stipulated in the request. The methodologies outlined in the prompt are standard in computational chemistry, but their application to this particular compound does not appear to have been published.
Computational Chemistry and Theoretical Studies on 5 Amino 4 Fluoro 1 Methylindolin 2 One
Non-Covalent Interactions and Supramolecular Chemistry
Hydrogen Bonding:
The structure of 5-Amino-4-fluoro-1-methylindolin-2-one features several potential hydrogen bond donors and acceptors. The primary amino group (-NH₂) is a strong hydrogen bond donor, capable of forming interactions with suitable acceptors. The carbonyl oxygen (C=O) of the lactam ring is a potent hydrogen bond acceptor. Furthermore, the fluorine atom, due to its high electronegativity, can act as a weak hydrogen bond acceptor.
Computational studies on similar fluorinated aromatic amines and amides have elucidated the nature of these interactions. For instance, in analogous systems, N-H···O hydrogen bonds are among the strongest non-covalent interactions, significantly influencing crystal packing. The amino group can also engage in N-H···N interactions with another molecule of the same kind, or with other hydrogen bond acceptors in a multicomponent system.
The role of fluorine as a hydrogen bond acceptor is a subject of considerable discussion. While organic fluorine is generally considered a weak acceptor, C-H···F interactions can play a role in stabilizing crystal structures. researchgate.net In the context of this compound, intramolecular N-H···F hydrogen bonding is a possibility, which could affect the conformation of the amino group. ucla.edusemanticscholar.org However, intermolecular hydrogen bonds are more likely to dictate the supramolecular assembly.
| Donor | Acceptor | Interaction Type | Predicted Strength | Potential Role in Supramolecular Assembly |
|---|---|---|---|---|
| Amino (-NH₂) | Carbonyl (C=O) | N-H···O | Strong | Formation of dimers or chains |
| Amino (-NH₂) | Amino (-NH₂) | N-H···N | Moderate | Contribution to network formation |
| Amino (-NH₂) | Fluorine (-F) | N-H···F | Weak | Intramolecular interaction influencing conformation |
| Aromatic C-H | Fluorine (-F) | C-H···F | Very Weak | Stabilization of crystal packing |
Halogen Bonding:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Fluorine, being the least polarizable and most electronegative halogen, is typically a very poor halogen bond donor. nih.gov
However, the electronic environment can modulate the ability of a halogen to form these bonds. Electron-withdrawing groups on the aromatic ring can enhance the positive electrostatic potential (the σ-hole) on the halogen, making it a more effective halogen bond donor. researchgate.net In this compound, the amino group is electron-donating, which would likely diminish any potential for the fluorine atom to act as a halogen bond donor. Conversely, the fluorine atom could act as a halogen bond acceptor, interacting with a strong halogen bond donor from another molecule.
π-Stacking and Other Interactions:
The indolinone core of the molecule is an extended π-system. This allows for π-stacking interactions, where the aromatic rings of two molecules align in a parallel or parallel-displaced fashion. These interactions are driven by a combination of electrostatic and dispersion forces. nih.govchemrxiv.org The substitution pattern on the aromatic ring significantly influences the nature of π-stacking. The electron-donating amino group and the electron-withdrawing fluorine atom create a dipole moment across the aromatic ring, which would favor an antiparallel, offset stacking arrangement to minimize electrostatic repulsion.
Computational studies on substituted indoles and other aromatic systems have shown that such substituent effects can fine-tune the geometry and energy of π-stacking interactions. nih.gov These interactions, in concert with hydrogen bonding, are expected to be a major driving force in the formation of the supramolecular structure of this compound.
| Interaction Type | Participating Groups | Predicted Nature and Strength | Influence on Supramolecular Structure |
|---|---|---|---|
| π-π Stacking | Indolinone aromatic core | Moderate; likely offset or antiparallel due to substituents | Formation of columnar stacks or layered structures |
| Halogen Bonding | Fluorine atom as acceptor | Weak to negligible; dependent on the presence of a strong halogen bond donor | Potentially linking π-stacked columns or layers |
| van der Waals Forces | Entire molecule, especially methyl group | Weak but cumulative | Overall crystal packing efficiency and density |
Applications of 5 Amino 4 Fluoro 1 Methylindolin 2 One As a Chemical Synthon
Precursor in the Synthesis of Complex Organic Molecules
Intermediates for Specialty Chemicals and Advanced Materials
There is no available data on the application of 5-Amino-4-fluoro-1-methylindolin-2-one as an intermediate in the production of specialty chemicals or advanced materials.
Role in Medicinal Chemistry Research (as a synthetic intermediate for non-clinical target compounds)
A thorough search did not yield any instances of this compound being used as a synthetic intermediate for non-clinical target compounds. Academic medicinal chemistry research often focuses on developing novel bioactive compounds, but this specific synthon has not been featured in accessible studies. beilstein-journals.org
Utilization in Materials Science (e.g., polymers, dyes, organic semiconductors)
No information is available regarding the use of this compound in the field of materials science for applications such as polymers, dyes, or organic semiconductors.
Application in Catalysis (e.g., as a ligand, chiral auxiliary)
There are no documented uses of this compound as a ligand or a chiral auxiliary in catalysis. While indoline (B122111) derivatives have been explored as chiral auxiliaries for asymmetric synthesis, the specific compound is not mentioned in this context. nih.gov
Analytical Methodologies for the Characterization and Quantification of 5 Amino 4 Fluoro 1 Methylindolin 2 One in Chemical Systems
Chromatographic Techniques (e.g., HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating 5-Amino-4-fluoro-1-methylindolin-2-one from starting materials, intermediates, and byproducts, thereby enabling both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. A typical reversed-phase HPLC method would be employed, leveraging the compound's polarity. The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected to track the consumption of reactants and the formation of the product.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. For this compound, derivatization to increase volatility and thermal stability might be necessary. For instance, the primary amine could be acylated. GC, often coupled with mass spectrometry (GC-MS), can provide detailed information about volatile impurities.
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative analysis and reaction monitoring. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be developed to achieve good separation of the target compound from other reaction components on a silica (B1680970) gel plate. The spots can be visualized under UV light.
Interactive Data Table: Illustrative TLC System
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |
| Visualization | UV lamp (254 nm) |
| Expected Rf Value | ~0.4 |
Quantitative Spectroscopic Methods (e.g., UV-Vis, NMR)
Spectroscopic techniques are crucial for both structural elucidation and quantification.
UV-Vis Spectroscopy can be used for the quantitative analysis of this compound, provided it has a chromophore that absorbs in the UV-Vis range. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from its absorbance using this curve. The aromatic and conjugated system in the indolinone core is expected to result in significant UV absorbance.
Interactive Data Table: Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Methanol | ~260, ~310 | ~15,000, ~5,000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR). For this compound, ¹H NMR would show distinct signals for the aromatic protons, the N-methyl group, and the amine protons. ¹³C NMR would provide information about the carbon skeleton, and ¹⁹F NMR would be highly informative due to the fluorine substituent. For quantification, an internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a characteristic analyte peak to the integral of a peak from the internal standard.
Interactive Data Table: Anticipated ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m |
| NH₂ | ~5.0 | br s |
| N-CH₃ | ~3.1 | s |
Electrochemical Analysis for Redox Properties (if relevant to chemical applications)
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring can influence the oxidation potential of the indolinone core. Such studies are relevant if the compound is to be used in applications where electron transfer processes are important. The analysis would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation or reduction peaks. The peak potentials provide information about the ease of oxidation or reduction, and the peak currents can be related to the concentration of the species.
Interactive Data Table: Hypothetical Cyclic Voltammetry Data
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Oxidation Potential (Epa) | ~ +0.8 V vs Ag/AgCl |
Future Research Directions and Perspectives in 5 Amino 4 Fluoro 1 Methylindolin 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Currently, there are no established, high-yielding, and environmentally benign synthetic routes specifically reported for 5-Amino-4-fluoro-1-methylindolin-2-one. Future research should prioritize the development of such methodologies. Key areas of focus could include:
Late-Stage Functionalization: Investigating the direct introduction of the amino and fluoro groups onto a pre-formed 1-methylindolin-2-one scaffold. This approach could offer a more convergent and efficient synthesis compared to building the molecule from scratch.
Green Chemistry Approaches: The exploration of catalytic methods, such as transition-metal-catalyzed C-H amination and fluorination, could significantly improve the sustainability of the synthesis. The use of greener solvents and energy-efficient reaction conditions will also be crucial.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reproducibility for the preparation of this compound.
The development of robust synthetic routes is a critical first step to enable all other areas of research for this molecule.
Exploration of Undiscovered Reactivity and Selectivity Patterns
The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring of this compound is predicted to result in unique reactivity patterns. Future studies should aim to:
Map Electrophilic and Nucleophilic Aromatic Substitution: Systematically investigate the regioselectivity of various electrophilic and nucleophilic aromatic substitution reactions to understand the directing effects of the existing substituents.
Investigate the Reactivity of the Amine Group: Explore the derivatization of the 5-amino group through reactions such as acylation, alkylation, and diazotization to create a library of novel derivatives.
Probe the Influence of the Fluoro Group: Study the impact of the fluorine atom on the acidity of the N-H bond (if not methylated) and the reactivity of the adjacent carbonyl group.
A comprehensive understanding of its reactivity will be fundamental for its application in more complex chemical syntheses.
Integration into Advanced Chemical Systems and Technologies
Once the fundamental chemistry of this compound is better understood, its integration into advanced chemical systems can be explored. Potential areas of interest include:
Polymer Chemistry: The amino group provides a handle for the incorporation of this moiety into polymer backbones or as a pendant group, potentially leading to materials with novel optical or electronic properties.
Supramolecular Chemistry: The molecule could serve as a building block for the construction of complex supramolecular architectures through hydrogen bonding and other non-covalent interactions.
Chemical Biology: As a fluorescent scaffold, it could be developed into chemical probes for biological imaging, leveraging the inherent fluorescence of the indolin-2-one core, which can be tuned by its substituents.
Computational Design and Prediction of Novel Derivatives with Tuned Chemical Properties
Computational chemistry can play a pivotal role in guiding the future research of this compound. Theoretical studies can be employed to:
Predict Reactivity: Use density functional theory (DFT) calculations to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding experimental design.
Design Novel Derivatives: In silico screening of virtual libraries of derivatives can help identify candidates with desired electronic, optical, or biological properties before committing to their synthesis.
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of newly developed synthetic reactions.
Table 1: Predicted Chemical Properties of this compound Derivatives
| Derivative | Predicted Property | Computational Method |
|---|---|---|
| 5-Acetamido-4-fluoro-1-methylindolin-2-one | Altered fluorescence quantum yield | Time-Dependent DFT |
| 4,5-Difluoro-1-methylindolin-2-one | Increased electrophilicity of the aromatic ring | Electrostatic Potential Mapping |
This table is illustrative and based on general chemical principles, as specific computational data for this compound is not available.
Contributions to Fundamental Organic Chemistry Principles and Theories
The study of this compound can also contribute to a deeper understanding of fundamental organic chemistry principles. For instance:
Substituent Effects: A detailed investigation of its reactivity can provide valuable data on the synergistic and antagonistic effects of ortho- and meta-directing groups on an aromatic ring.
Fluorine Chemistry: The unique properties of the C-F bond and its influence on neighboring functional groups can be further elucidated through studies on this molecule.
Structure-Property Relationships: A systematic study of its derivatives will help in building more accurate models for predicting how specific structural modifications influence the macroscopic properties of organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
